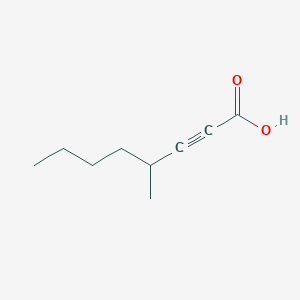
4-Methyloct-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloct-2-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyloct-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes followed by carboxylation. For instance, the reaction of 4-methyl-1-pentyne with carbon dioxide in the presence of a base such as potassium hydroxide can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the carboxylation reaction under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyloct-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated or partially saturated carboxylic acids.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
4-Methyloct-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyloct-2-ynoic acid involves its interaction with various molecular targets. The triple bond and carboxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and processes. For example, it can act as an inhibitor or activator of enzymes that interact with carboxylic acids.
Comparaison Avec Des Composés Similaires
Oct-2-ynoic acid: Lacks the methyl group at the fourth carbon.
4-Methylhex-2-ynoic acid: Has a shorter carbon chain.
4-Methylbut-2-ynoic acid: Has an even shorter carbon chain.
Uniqueness: 4-Methyloct-2-ynoic acid is unique due to its specific combination of a triple bond, a carboxyl group, and a methyl group on a relatively long carbon chain
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-methyloct-2-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
NGTJRVWUQOMKPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


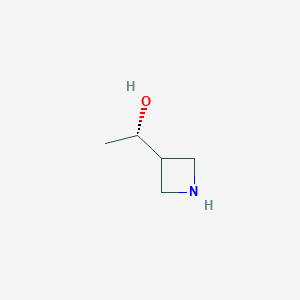
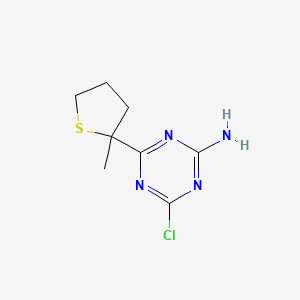
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
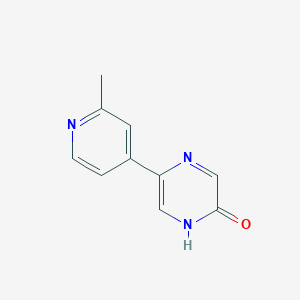
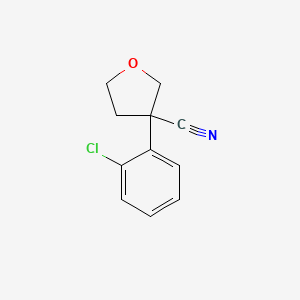
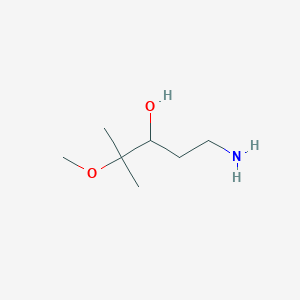
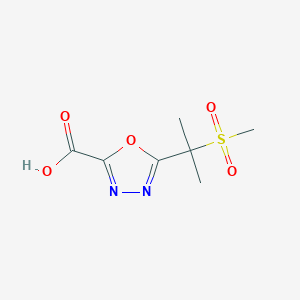
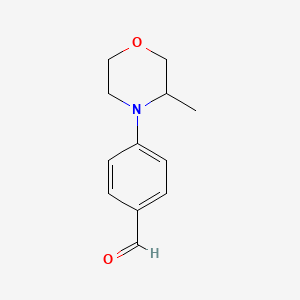
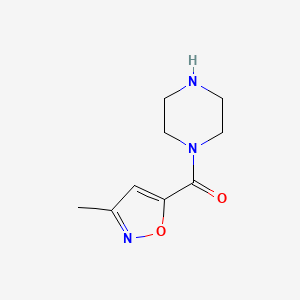
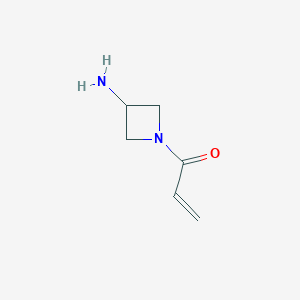
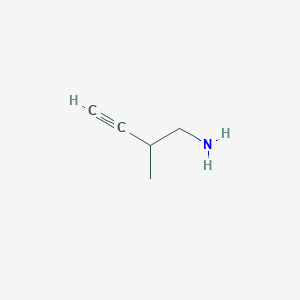
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
